molecular formula C16H12F2N4O3S B2913402 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1396860-52-8

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2913402
CAS番号: 1396860-52-8
分子量: 378.35
InChIキー: QUBUPMQONMTRRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. This moiety is linked via an azetidine ring to a pyridazine carboxylate ester group. Its molecular architecture combines rigidity (from the benzothiazole and pyridazine rings) with conformational flexibility (from the azetidine linker), which may influence pharmacokinetic properties such as solubility and membrane permeability.

特性

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3S/c1-21-13(23)3-2-11(20-21)15(24)25-9-6-22(7-9)16-19-14-10(18)4-8(17)5-12(14)26-16/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBUPMQONMTRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H12F2N4O3SC_{14}H_{12}F_2N_4O_3S

It features a unique combination of a difluorobenzo[d]thiazole moiety and an azetidine ring, which are known to influence its biological activity. The presence of these functional groups is thought to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can modulate the activity of receptors on the cell surface, impacting signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : There is evidence suggesting that similar compounds can interfere with DNA replication and repair processes, which is crucial for their anticancer activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-y. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
D-1MCF-71
D-6MDA-MB-2312
D-15HT-293

These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been studied extensively. It has demonstrated activity against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus7.55
Escherichia coli7.76
Klebsiella pneumoniae8.00

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress in cells. The compound's derivatives have shown varying degrees of antioxidant activity measured by the DPPH assay:

CompoundIC50 (µM)
D-1622.3
Ascorbic Acid (Control)111.6

This suggests that modifications can enhance antioxidant capabilities significantly .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that specific substitutions on the azetidine and thiazole rings significantly affect biological activity:

  • Electron-Withdrawing Groups : Such as halogens at the para position enhance antimicrobial properties.
  • Electron-Donating Groups : Such as -OCH₃ or -OH increase anticancer and antioxidant activities.

These insights guide further optimization of the compound for enhanced efficacy .

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated various derivatives against MCF-7 breast cancer cells using MTT assays. Compounds showed significant cytotoxicity at low concentrations, indicating their potential as effective anticancer agents .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their clinical applications .

類似化合物との比較

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Molecular Formula : C₁₇H₁₃F₃N₄O₃S (vs. C₁₆H₁₂F₂N₄O₃S for the target compound).
  • Key Differences : The trifluoromethyl (-CF₃) group at the 4-position of the benzothiazole replaces the 4,6-difluoro substitution in the target compound.
  • Lipophilicity: The trifluoromethyl group increases logP (calculated: ~2.8) relative to the difluoro analog (calculated: ~2.2), possibly improving membrane permeability but reducing aqueous solubility. Steric Profile: The bulkier -CF₃ group may hinder binding in sterically constrained enzyme active sites compared to the smaller -F substituents.

Pyridazine-Based Analogs

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Molecular Weight : 561.5 g/mol (vs. 402.3 g/mol for the target compound).
  • Key Differences: A tetrahydroimidazopyridine core replaces the benzothiazole-azetidine-pyridazine scaffold. Contains a nitro (-NO₂) group, which is more electron-withdrawing than fluorine.
  • Functional Implications :
    • The nitro group may confer redox activity or metabolic instability, unlike the fluorine substituents in the target compound, which are metabolically inert .
    • The ester groups in 1l enhance solubility but may limit bioavailability due to rapid hydrolysis.

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4-CF₃ Analog Compound 1l
Molecular Weight (g/mol) 402.3 410.4 561.5
Fluorine Substituents 4,6-difluoro 4-CF₃ None
Key Functional Groups Pyridazine carboxylate Pyridazine carboxylate Nitrophenyl, imidazopyridine
Calculated logP ~2.2 ~2.8 ~3.5
IR Stretching (cm⁻¹) N/A C=O (~1720), C-F (~1150) C≡N (~2230), NO₂ (~1520)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。